4-Ethoxy-2-(trifluoromethyl)aniline

Übersicht

Beschreibung

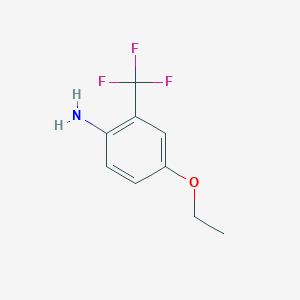

4-Ethoxy-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Ethoxy-2-(trifluoromethyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Ethoxy-2-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. Its unique trifluoromethyl and ethoxy groups enhance its reactivity, making it suitable for creating more complex organic molecules.

Biology

The compound has been utilized in biological studies to investigate enzyme interactions and protein binding. Its structural similarity to other compounds involved in metabolic pathways allows researchers to explore its biochemical effects.

Medicine

Research into the pharmacological properties of this compound suggests potential therapeutic applications. It is being studied as a precursor for drug development, particularly in the synthesis of compounds with anticancer properties.

Industry

In industrial applications, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it valuable for developing specialty chemicals that require specific functionalities.

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on human breast cancer cell lines demonstrated significant cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, as shown in the table below:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 30 | 70 |

The compound induced apoptosis, as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Enzyme Interaction Studies

In another research project examining metabolic pathways, this compound was found to inhibit specific isoforms of cytochrome P450 enzymes. This inhibition has implications for drug metabolism and potential drug-drug interactions.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design . The ethoxy group may also contribute to the compound’s overall reactivity and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)aniline: Similar structure but lacks the ethoxy group.

4-Ethoxyaniline: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-Ethoxy-2-(trifluoromethyl)aniline is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical properties. The combination of these groups can enhance the compound’s reactivity, binding affinity, and stability compared to similar compounds .

Biologische Aktivität

4-Ethoxy-2-(trifluoromethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

This compound, with the molecular formula C9H10F3N, features an ethoxy group and a trifluoromethyl substituent on the aniline ring. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can improve interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)aniline with ethylating agents under controlled conditions. This process has been optimized to yield high purity products suitable for biological testing .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

This compound demonstrates bactericidal effects, primarily attributed to its ability to disrupt protein synthesis and cell wall integrity in bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It has shown promising results against Candida species, with MIC values indicating effective inhibition of fungal growth (Table 2).

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25.0 |

| Aspergillus niger | 50.0 |

The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of biofilm formation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) models have indicated that modifications at the aniline nitrogen or the ethoxy group can significantly influence potency .

Key Findings from SAR Studies:

- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.

- Ethoxy Substitution : Contributes to solubility and interaction with target proteins.

- Aniline Ring Modifications : Alterations can lead to improved selectivity against specific pathogens.

Case Studies

- In Vivo Efficacy : A study investigated the efficacy of this compound in a mouse model infected with Mycobacterium tuberculosis. While the compound was well-tolerated, it did not significantly reduce bacterial load compared to standard treatments like rifampicin .

- Biofilm Inhibition : Another study focused on its ability to inhibit biofilm formation in Staphylococcus aureus, revealing that it effectively reduced biofilm biomass by over 50% at sub-MIC concentrations .

Eigenschaften

IUPAC Name |

4-ethoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITILAORUYLLCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616334 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121307-27-5 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.